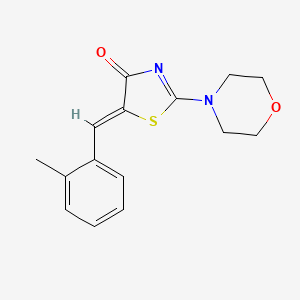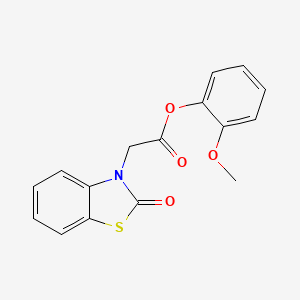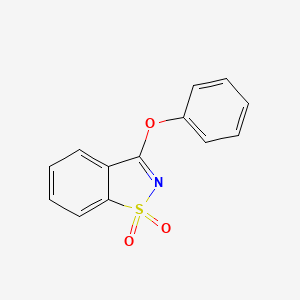
5-(2-methylbenzylidene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "5-(2-methylbenzylidene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one" belongs to a class of chemicals that have garnered attention due to their potential biological and pharmacological properties. Thiazole and its derivatives are known for a broad spectrum of activities, including antimicrobial, anti-inflammatory, and possibly antitumor activities. The morpholine moiety often contributes to the solubility and bioavailability of pharmaceutical compounds.
Synthesis Analysis
While specific synthesis details for "5-(2-methylbenzylidene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one" are not directly available, related compounds have been synthesized via multi-step reactions involving key functional group transformations and ring-closure reactions. For instance, the synthesis of similar thiazol-4(5H)-one derivatives typically involves the reaction of thiosemicarbazides with bromoacetyl bromide followed by cyclization with morpholine or other amines (Menteşe et al., 2015).
Molecular Structure Analysis
The molecular structure of thiazole derivatives, including those with morpholine groups, often features hydrogen bonding, π-π stacking, and other non-covalent interactions that contribute to their biological activity. Crystal structure analysis can reveal the conformation and stereochemistry of these compounds, influencing their interaction with biological targets (Yılmaz et al., 2020).
Chemical Reactions and Properties
Thiazole derivatives can undergo various chemical reactions, including nucleophilic substitution, electrophilic addition, and ring transformations. These reactions can modify the chemical structure and, consequently, the biological activity of the compounds. The presence of the morpholine and methylbenzylidene groups can further influence the reactivity by stabilizing certain intermediates or directing reactions to specific sites on the molecule.
Physical Properties Analysis
The physical properties of such compounds, including melting point, solubility, and stability, are crucial for their practical application. Morpholine derivatives tend to have moderate solubility in water and organic solvents, which can be advantageous for pharmaceutical applications. The steric and electronic effects of the substituents can significantly affect these properties.
Chemical Properties Analysis
The chemical properties, including acidity/basicity, reactivity towards nucleophiles/electrophiles, and redox characteristics, are essential for understanding the mechanism of action of thiazole derivatives. The electron-withdrawing or donating nature of the substituents (e.g., the 2-methylbenzylidene and 4-morpholinyl groups) can influence these properties, affecting the biological activity and pharmacokinetics of the compound.
特性
IUPAC Name |
(5Z)-5-[(2-methylphenyl)methylidene]-2-morpholin-4-yl-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S/c1-11-4-2-3-5-12(11)10-13-14(18)16-15(20-13)17-6-8-19-9-7-17/h2-5,10H,6-9H2,1H3/b13-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FORHIZHMGLXTOV-RAXLEYEMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C=C2C(=O)N=C(S2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1/C=C\2/C(=O)N=C(S2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(9-methyl-8,9,10,11-tetrahydropyrido[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol](/img/structure/B5557406.png)

![N-{1-[2-(1-pyrrolidinyl)ethyl]-1H-benzimidazol-2-yl}cyclohexanecarboxamide](/img/structure/B5557415.png)

![3-{3-[cyclohexyl(methyl)amino]propyl}-8-(N-methyl-L-alanyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one dihydrochloride](/img/structure/B5557429.png)


![N-{3-[N-(3-chlorobenzoyl)ethanehydrazonoyl]phenyl}-2-furamide](/img/structure/B5557447.png)
![4-[(1,1',3',5'-tetramethyl-1H,1'H-3,4'-bipyrazol-5-yl)carbonyl]-1,4-oxazepan-6-ol](/img/structure/B5557451.png)
![N-{2-[2-(2,3-dimethoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B5557456.png)

![2-(1-{2-[2-(2-pyridinyl)ethyl]phenyl}-1H-imidazol-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5557483.png)
